3-(1-Aminoethyl)benzonitrile
Overview
Description
3-(1-Aminoethyl)benzonitrile is a chemical compound with the linear formula C9H10N2 . It is used in diverse scientific research, including drug synthesis, biotechnology, and material science.
Molecular Structure Analysis
The molecular structure of 3-(1-Aminoethyl)benzonitrile consists of a benzene ring attached to a nitrile group and an aminoethyl group . The InChI code for this compound is 1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3 .
Physical And Chemical Properties Analysis
3-(1-Aminoethyl)benzonitrile has a molecular weight of 146.19 g/mol . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.
Scientific Research Applications
Corrosion Inhibition
Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Studies involving gravimetric methods, potentiodynamic polarization, and electrochemical impedance spectroscopy, along with Density Functional Theory (DFT) and molecular dynamics simulations, have indicated that these compounds, including derivatives similar to 3-(1-Aminoethyl)benzonitrile, exhibit excellent corrosion inhibition properties (Chaouiki et al., 2018).
Organic Synthesis
In the field of organic chemistry, 3-(1-Aminoethyl)benzonitrile and related compounds have been utilized in the synthesis of various organic structures. For instance, novel one-pot synthesis methods have been developed for converting ortho-substituted benzonitriles to 3-amino-1,2-benzisoxazoles, highlighting the compound's utility in creating complex organic molecules (Palermo, 1996).
Photovoltaics and Solar Cells
Benzonitrile-based compounds have found applications in the development of dye-sensitized solar cells (DSSCs). Research in this area has demonstrated the beneficial effects of benzonitrile as an electrolyte solvent in DSSCs, contributing to long-term stability and efficiency in solar cell operations (Latini et al., 2014).
Magnetic Refrigeration
The structural and magnetic properties of certain lanthanide coordination compounds, involving benzonitrile derivatives, have been investigated for potential applications in magnetic refrigeration. These studies focus on the synthesis and magnetic behavior of tetranuclear lanthanide cages, offering insights into novel materials for cooling technologies (Sheikh et al., 2014).
Pharmaceutical Research
While avoiding specific details on drug use and dosage, it's worth noting that derivatives of 3-(1-Aminoethyl)benzonitrile have been studied for their binding affinities in pharmaceutical research, particularly in understanding receptor interactions (Black et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-(1-aminoethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDRNGQVIRUPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminoethyl)benzonitrile | |
CAS RN |
153994-67-3 | |
Record name | 153994-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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